Cas no 922879-56-9 (N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide)
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(benzo[d]thiazol-5-yl)-4-fluorobenzamide
- F2806-0153
- N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide
- 922879-56-9
- AKOS024468745
-
- Inchi: 1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-13-12(7-11)16-8-19-13/h1-8H,(H,17,18)
- InChI Key: YHGQJSDIZGSZRS-UHFFFAOYSA-N
- SMILES: S1C=NC2C=C(C=CC1=2)NC(C1C=CC(=CC=1)F)=O
Computed Properties
- Exact Mass: 272.04196225g/mol
- Monoisotopic Mass: 272.04196225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 70.2Ų
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2806-0153-2μmol |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2806-0153-5μmol |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2806-0153-10μmol |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2806-0153-20μmol |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2806-0153-1mg |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2806-0153-2mg |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2806-0153-3mg |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2806-0153-4mg |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2806-0153-5mg |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2806-0153-10mg |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide |
922879-56-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide
Recent Advances in the Study of N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide (CAS: 922879-56-9)
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide (CAS: 922879-56-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its benzothiazole and fluorobenzamide moieties, has demonstrated promising biological activities in various preclinical studies. The compound's unique chemical structure and potential therapeutic applications have spurred a growing body of research aimed at elucidating its mechanism of action and optimizing its pharmacological properties.
Recent studies have focused on the compound's interactions with specific biological targets, particularly in the context of neurodegenerative diseases and cancer. Structural-activity relationship (SAR) analyses have revealed that the fluorobenzamide group plays a crucial role in enhancing the compound's binding affinity to certain protein targets. Meanwhile, the benzothiazole moiety contributes to improved metabolic stability and blood-brain barrier penetration, making this compound particularly interesting for CNS-targeted therapies.
In the field of oncology, research teams have investigated N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide as a potential inhibitor of key signaling pathways involved in tumor progression. Recent in vitro studies have shown promising results against various cancer cell lines, with particular efficacy observed in models of glioblastoma and pancreatic cancer. The compound appears to modulate multiple oncogenic pathways simultaneously, suggesting a potential polypharmacological mechanism that could overcome the limitations of single-target therapies.
From a chemical development perspective, several research groups have reported improved synthetic routes for 922879-56-9, achieving higher yields and purity while reducing the number of synthetic steps. These advancements have facilitated more extensive biological evaluation and have opened possibilities for structural modifications to optimize the compound's pharmacokinetic profile. Recent patent filings indicate growing commercial interest in derivatives of this chemical scaffold.
Pharmacokinetic studies in animal models have demonstrated that N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide exhibits favorable absorption and distribution characteristics, with adequate plasma concentrations achieved following oral administration. However, researchers have noted that further optimization may be required to address certain metabolic liabilities identified in recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Looking forward, the scientific community anticipates that ongoing research will provide deeper insights into the molecular targets of 922879-56-9 and its precise mechanism of action. Several collaborative research initiatives are currently underway to explore the therapeutic potential of this compound in various disease models, with particular emphasis on its application in precision medicine approaches. The coming years are likely to see increased translational research efforts to bridge the gap between preclinical findings and clinical applications of this promising chemical entity.
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